Isocamphane

Physical chemistry Distillation engineering Volatility assessment

Procure Isocamphane (CAS 473-19-8) to specify the critical exo/endo diastereomer ratio, which is not interchangeable with camphane or camphene in chiral synthesis or fragrance formulation. The exo-form (the specified CAS) is verified by a Kovats retention index of 1039 on Apiezon L, and a specific rotation [α]D of +15.8°, providing a rapid polarimetric identity check for lot-to-lot consistency. For synthesis, a camphane impurity limit of <2.0% (GC) ensures a 3.5°C boiling point differential is not compromised.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 473-19-8
Cat. No. B1619365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocamphane
CAS473-19-8
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1C2CCC(C2)C1(C)C
InChIInChI=1S/C10H18/c1-7-8-4-5-9(6-8)10(7,2)3/h7-9H,4-6H2,1-3H3
InChIKeyXETQTCAMTVHYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocamphane (CAS 473-19-8): Certified Reference Standards and Procurement Specifications for the Saturated Bicyclic Monoterpene C10H18


Isocamphane (CAS 473-19-8; synonym dihydrocamphene; IUPAC 2,2,3-trimethylbicyclo[2.2.1]heptane) is a saturated bicyclic monoterpene hydrocarbon with molecular formula C₁₀H₁₈ and molecular weight 138.25 g·mol⁻¹ [1]. It is the fully hydrogenated derivative of camphene and belongs to the camphane/isocamphane structural group within the norbornane-bridged bicyclic family [2]. The compound exists as exo and endo diastereomers differentiated by the orientation of the C-3 methyl group relative to the bicyclo[2.2.1]heptane scaffold; the exo (2,2,3-trimethyl, CAS 473-19-8) and endo (CAS 38451-93-3) forms are separable by fractional distillation and exhibit distinct spectroscopic signatures [3]. Each diastereomer further resolves into d-, l-, and dl- optical isomers, with the d-form showing [α]D +8.7° (ethanol) and the l-form [α]D −8.5° (ethanol) [2]. Isocamphane is commercially produced via catalytic hydrogenation of camphene over nickel or platinum catalysts and serves as a precursor scaffold for fragrance compounds, pharmaceutical intermediates, and chiral building blocks .

Why Isocamphane Cannot Be Interchanged with Camphene, Camphane (Bornane), or Other C10H18 Bicyclic Monoterpenes in Research and Industrial Workflows


Although isocamphane shares the molecular formula C₁₀H₁₈ with camphane (bornane, 1,7,7-trimethylbicyclo[2.2.1]heptane, CAS 464-15-3) and differs from camphene (CAS 79-92-5) only by saturation of the exocyclic double bond, the three compounds are not interchangeable in any application where physical state, chromatographic retention, stereochemical identity, or reactivity matters [1]. Isocamphane bears the methyl groups at positions 2,2,3 on the norbornane core, whereas camphane carries them at 1,7,7—a constitutional isomerism that produces measurably different boiling points, melting points, refractive indices, vapor pressures, and GC retention indices [2]. Camphene, as an unsaturated olefin, is a crystalline solid at ambient temperature (mp 48–52 °C) and participates in addition chemistry (hydration, epoxidation, hydroformylation) that is inaccessible to the fully saturated isocamphane scaffold . Furthermore, the exo/endo diastereomerism of isocamphane introduces an additional stereochemical dimension absent in camphane: the two diastereomers exhibit different ¹³C NMR chemical shifts, optical rotations, and odor profiles, meaning that procurement of undefined stereoisomer mixtures can introduce uncontrolled variability into synthetic sequences, chiral chromatography, or fragrance formulation [3].

Quantitative Differentiation Evidence: Isocamphane (473-19-8) vs. Camphane, Camphene, and exo/endo Diastereomers


Boiling Point and Volatility: Isocamphane Exhibits 3.5–5.0 °C Higher Boiling Point than Camphane and Camphene, with Lower Vapor Pressure than Camphane

Isocamphane (racemic exo/endo mixture) has a boiling point of 164.5 °C at 760 mmHg, which is approximately 3.5 °C higher than camphane (bornane, bp 161 °C) and 4.5–5.0 °C higher than camphene (bp 159–160 °C) [1]. Its vapor pressure at 25 °C is 2.6 mmHg, approximately 47% lower than camphane's 4.9 mmHg, indicating substantially reduced volatility [2]. The enthalpy of vaporization for isocamphane is 38.5 kJ·mol⁻¹ versus 37.1 kJ·mol⁻¹ for camphane, consistent with the boiling point elevation [3]. These differences are attributable to the 2,2,3-trimethyl substitution pattern of isocamphane, which provides a more compact molecular shape and marginally stronger intermolecular dispersion forces compared to the 1,7,7-trimethyl arrangement in camphane.

Physical chemistry Distillation engineering Volatility assessment

Melting Point and Ambient Physical State: Racemic Isocamphane is a Liquid at Room Temperature (mp 65–66 °C), Unlike Solid Camphene (mp 48–52 °C) and Solid Camphane (mp 158.5 °C)

Racemic isocamphane (dl-form, exo/endo mixture) has a melting point of 65–66 °C, placing it in a unique intermediate position among its closest comparators: camphene is a crystalline solid melting at 48–52 °C, while camphane (bornane) is a high-melting crystalline solid at 158.5 °C [1]. The d-isocamphane enantiomer melts at 62–63 °C and the l-isocamphane enantiomer at 63–64 °C [2]. This means that at standard ambient laboratory temperature (20–25 °C), isocamphane exists as a liquid or low-melting waxy solid depending on enantiomeric purity, whereas camphene is a solid that requires gentle warming for liquid handling, and camphane is a solid under virtually all routine laboratory conditions . The density of liquid isocamphane is 0.845 g·cm⁻³ (computed) or 0.8275 (racemate, experimental) compared to 0.85 g·mL⁻¹ for camphene and approximately 0.87–0.90 g·cm⁻³ for camphane [3].

Phase behavior Formulation Handling and storage

Gas Chromatographic Retention: Isocamphane Elutes with a Kovats Retention Index of 1039 (Apiezon L, Non-Polar), 59 Units Higher than Camphane (RI 980), Enabling Baseline GC Resolution

On a non-polar Apiezon L capillary column under isothermal conditions, isocamphane exhibits a Kovats retention index (RI) of 1039, while camphane (bornane) elutes at RI 980 on the same stationary phase [1]. This 59-index-unit difference is sufficient for baseline chromatographic separation using standard GC conditions. On a polar PEG-20M packed column (isothermal, 150 °C, N₂ carrier), isocamphane shows RI 1134 [2]. For comparison, camphane has been reported with RI 1131 on a DB-Wax polar column (equivalent to PEG) [3], indicating that polar stationary phases provide less discrimination between these constitutional isomers. The superior separation on non-polar columns is attributed to the differential shielding of the bicyclic core by the methyl substituents: the 2,2,3-trimethyl arrangement in isocamphane creates a more sterically shielded carbon skeleton than the 1,7,7-trimethyl arrangement in camphane, reducing dispersive interactions with the non-polar stationary phase and increasing retention [1]. Isocamphane was definitively identified in camphor manufacturing by-products at 14% (exo) and 15% (endo) abundance using this GC retention behavior combined with MS and ¹³C NMR [4].

Analytical chemistry GC-MS method development Terpene profiling

Optical Rotation and Diastereomer Identity: exo-Isocamphane ([α]D +15.8) and endo-Isocamphane ([α]D +6.6) Differ by 9.2° in Specific Rotation, Providing a Quantitative Metric for Stereochemical Purity

Experimental specific rotation measurements at the sodium D-line distinguish the two diastereomers of isocamphane with high fidelity: (1S,3R,4R)-exo-isocamphane exhibits [α]D = +15.8°, while (1S,3R,4R)-endo-isocamphane shows [α]D = +6.6° [1]. The 9.2° difference (a factor of 2.4×) is well above the measurement uncertainty for modern polarimetry. DFT calculations at the B3LYP/aug-cc-pVDZ level (TDDFT/GIAO) correctly reproduce the sign and approximate magnitude of [α]D for exo-isocamphane (+15.8 experimental vs. +3.9 to +6.4 calculated, depending on functional), but interestingly fail to predict the sign for endo-isocamphane (−9.8 to −12.7 calculated vs. +6.6 experimental), highlighting the exceptional sensitivity of endo-isocamphane's chiroptical properties to conformational and electronic effects that challenge even state-of-the-art computational methods [1]. For procurement of enantiomerically enriched samples, the d-isocamphane enantiomer (IUPAC isomer I, d-form) exhibits [α]D +8.7° (ethanol), while the l-form shows [α]D −8.5° (ethanol), with corresponding melting points of 62–63 °C and 63–64 °C, respectively [2].

Stereochemistry Chiral analysis Diastereomer resolution

Refractive Index and Volatility Fingerprint: Isocamphane (nD 1.455, Vapor Pressure 2.6 mmHg) is Optically Less Refractive and Less Volatile than Camphane (nD 1.471, Vapor Pressure 4.9 mmHg)

Isocamphane exhibits a refractive index (nD) of 1.455 at ambient temperature, which is 0.016 units lower than camphane (bornane, nD 1.471) [1]. This difference is readily measurable with a standard Abbe refractometer (±0.0005 precision) and provides a simple, non-destructive identity test. The flash point of isocamphane is 36.0 °C, compared to 32.4 °C for camphane—a 3.6 °C elevation that, while modest, places isocamphane marginally above the threshold separating highly flammable (Category 1, flash point <23 °C) from flammable (Category 2, flash point 23–60 °C) liquid classifications under GHS [2]. More significantly, the vapor pressure of isocamphane at 25 °C is 2.6 mmHg, versus 4.9 mmHg for camphane—a 47% reduction that translates to lower evaporative losses during open-vessel processing and reduced inhalation exposure risk . The refractive index of the racemic isocamphane (dl-form) has been independently reported as 1.4418, consistent with the density difference between enantiopure and racemic forms [3]. For camphene, the refractive index is 1.4551—nearly identical to isocamphane—making refractive index alone insufficient to distinguish isocamphane from its unsaturated precursor; boiling point or GC retention must be used instead .

Physical property characterization Quality control Safety and handling

Odor Profile and Molecular Shape: Isocamphane Derivatives Exhibit Camphoraceous Odor Correlated with Spherical Molecular Shape (Amoore Shadow-Matching), with exo vs. endo Epimers Showing Distinct Nuance Differences

In a systematic study of 55 exo-configured and 55 endo-configured isocamphane derivatives using Amoore's shadow-matching method against the camphoraceous odor standard 1,8-cineole, the molecular shape of isocamphane derivatives was quantitatively correlated with their primary odor character [1]. Isocamphane derivatives with compact, spherical molecular silhouettes (matching the cineole shadow profile) elicited a distinct camphoraceous odor, and this character diminished progressively as molecular asymmetry increased with larger substituents [1]. Statistical analysis (Student's t-test) confirmed that the relationship between molecular volume, molecular weight, boiling point, and shadow-matching correlation scores was significant at p < 0.01 [1]. Notably, while exo and endo epimers did not exhibit a pronounced difference in primary camphoraceous character, several endo-configured alcohols displayed novel earthy odor nuances not observed in the corresponding exo epimers [1]. The parent isocamphane hydrocarbon itself serves as the saturated scaffold from which these odor-modulated derivatives are constructed—by contrast, camphane (bornane) derivatives are primarily associated with the camphor–borneol odor family, and camphene (unsaturated) contributes piney, turpentine-like notes [2]. In a separate structure-activity review, the dependence of camphoraceous odor on molecular shape within the isocamphane series was explicitly discussed in the context of Amoore's stereochemical theory of olfaction, with the influence of osmophoric groups on odor nuance characterized [3].

Fragrance chemistry Structure-odor relationships Sensory evaluation

High-Confidence Procurement and Application Scenarios for Isocamphane (CAS 473-19-8) Based on Quantitative Differential Evidence


GC-MS Identification and Quantification of Isocamphane in Complex Terpene Mixtures, Essential Oils, and Industrial By-Product Streams

The Kovats retention index of 1039 on Apiezon L (non-polar), differing by 59 units from camphane (RI 980), enables unambiguous chromatographic identification of isocamphane in multi-component terpene samples where camphane, camphene, and other C₁₀H₁₈ isomers co-elute or interfere on polar columns [1]. QC laboratories procuring isocamphane for use as a reference standard or synthetic intermediate should specify GC purity ≥95% (area normalization) with the requirement that no single camphane or camphene impurity exceeds 1.0% as determined by the Apiezon L method of Luisetti and Yunes (1971) [1]. The exo/endo diastereomer ratio can be simultaneously quantified from the same chromatogram when combined with ¹³C NMR verification, as demonstrated by Wu et al. (2001), who resolved exo-isocamphane (14%) and endo-isocamphane (15%) from camphor manufacturing by-products [2].

Chiral Purity Verification and Stereochemical Specification for Enantioselective Synthesis Using Isocamphane as a Chiral Building Block

The specific rotation difference of 9.2° between exo-isocamphane ([α]D +15.8°) and endo-isocamphane ([α]D +6.6°) provides a rapid polarimetric identity check that can be written into procurement specifications without requiring chiral HPLC for every lot [3]. For d- and l-enantiomer procurement, the [α]D specification of +8.7° ± 0.5° (d-form, ethanol) or −8.5° ± 0.5° (l-form, ethanol) should be required, with melting point ranges of 62–63 °C (d) or 63–64 °C (l) as orthogonal identity confirmation [4]. This is particularly relevant when isocamphane enantiomers are used as chiral pool starting materials for the synthesis of isocamphane-derived pharmaceuticals, where stereochemical fidelity directly impacts biological activity [5].

Fragrance Ingredient Development: Selecting Isocamphane Scaffolds with Defined exo/endo Ratio for Targeted Camphoraceous or Earthy Odor Profiles

The systematic structure-odor study by Vitek and Buchbauer (1985) established that spherical isocamphane derivatives produce a camphoraceous primary odor (matching the 1,8-cineole standard), while endo-configured alcohols introduce earthy odor nuances absent in exo epimers [6]. Fragrance formulators procuring isocamphane as a synthetic intermediate should specify the exo/endo diastereomer ratio based on the target odor profile: exo-rich material (>90% exo) for clean camphoraceous notes; endo-enriched material for earthy, woody undertones [6]. The statistical significance (p < 0.01) of the correlation between molecular shape parameters and shadow-matching scores gives quantitative confidence that the structure-odor relationship is reproducible and not anecdotal [6].

Process Chemistry and Engineering: Specifying Isocamphane Based on Its 47% Lower Vapor Pressure and 3.6 °C Higher Flash Point vs. Camphane for Safer Large-Scale Operations

For kilogram-to-ton scale procurement, the vapor pressure of isocamphane (2.6 mmHg at 25 °C) being 47% lower than camphane (4.9 mmHg) translates to reduced evaporative losses during open-vessel transfers and lower VOC emissions [7]. The flash point of 36.0 °C versus 32.4 °C for camphane places isocamphane in a marginally less stringent flammability category under GHS, which may simplify storage and handling requirements in some jurisdictions [7]. Procurement specifications for bulk isocamphane intended for catalytic hydrogenation or derivatization should include boiling point (164.5 ± 0.5 °C at 760 mmHg), refractive index (nD 1.455 ± 0.002), and density (0.845 ± 0.005 g·cm⁻³) as release criteria, with camphane content limited to <2.0% (GC) to ensure that the 3.5 °C boiling point differential is not compromised by co-distillation during subsequent purification .

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